N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-20-11-9-18(10-12-20)16-26(31(29,30)21-7-3-13-25-15-21)17-23(28)27-14-4-6-19-5-1-2-8-22(19)27/h1-3,5,7-13,15H,4,6,14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOIBJYQLHGWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
VU0636295-1, also known as F5120-0004, is a clinical-stage candidate that targets the CAG repeat expansion . This expansion is the cause of nine known polyglutamine diseases, including Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3).
Mode of Action
VU0636295-1 is an antisense oligonucleotide (ASO) investigational therapy. It is designed to preferentially reduce mutant HTT and spare wild-type HTT. The compound’s unique target and dual mechanism of action enable potent target engagement across multiple disease models.
Biochemical Pathways
In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed in vivo in disease mouse models of HD. Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models. Preclinical data also showed VU0636295-1 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively.
Pharmacokinetics
The pharmacokinetics of VU0636295-1 are currently being evaluated in a Phase 1/2a clinical trial. The trial is designed to assess the safety and tolerability of multiple ascending doses of VU0636295-1 administered intrathecally in participants with early manifest HD or mild to moderate SCA1 or SCA3. Exploratory endpoints include the assessment of pharmacodynamic biomarkers (mHTT, total HTT, mATXN3, total ATXN3 and neurofilament light chain) in cerebrospinal fluid, plasma pharmacokinetics, and clinical outcome measures.
Result of Action
The robust preclinical data package for VU0636295-1 demonstrates favorable brain uptake, potency, and durability of effect. In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of HD.
Action Environment
The action, efficacy, and stability of VU0636295-1 are influenced by various environmental factors. These factors are currently being evaluated in ongoing clinical trials. The study is expected to enroll approximately 71 participants.
Biological Activity
N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-3-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H20ClN3O2S
- Molecular Weight : 373.89 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit inflammatory responses in vitro. Studies show that it reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammation pathways .
- Antibacterial Properties : Preliminary evaluations indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's sulfonamide moiety contributes to its antibacterial efficacy by inhibiting bacterial enzyme activity .
- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating conditions like Alzheimer's disease. It showed significant inhibition with IC50 values comparable to standard drugs .
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB activation | |
| Antibacterial | Moderate activity against Salmonella typhi | |
| AChE Inhibition | IC50 values indicating strong inhibition |
Case Study 1: Neuroprotective Effects
In a study examining neuroinflammation models, the compound exhibited protective effects against microglial activation. It reduced nitric oxide (NO) production and inhibited the release of pro-inflammatory cytokines in LPS-stimulated cells. This suggests potential applications in neurodegenerative diseases like Parkinson's disease .
Case Study 2: Antibacterial Evaluation
A series of synthesized derivatives were tested for antibacterial properties. Among them, this compound showed the most promise against gram-positive and gram-negative bacteria, highlighting its potential as a new antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
- N,N,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide (): Structural differences: Lacks the tetrahydroquinoline and chlorophenyl groups.
- N-(Piperidin-4-yl)methanesulfonamide (): Structural differences: Features a piperidine ring instead of tetrahydroquinoline. Functional implications: Piperidine sulfonamides are often used in antipsychotic drugs (e.g., sulpiride analogs). The tetrahydroquinoline in the target compound may enhance binding to serotonin or dopamine receptors due to its planar structure .
Chlorophenyl-Containing Heterocycles
- 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine (): Structural differences: Contains a dihydropyrimidine and guanidine group instead of sulfonamide and tetrahydroquinoline. Functional implications: Guanidine groups are strong hydrogen bond donors, often enhancing antiviral or antibacterial activity.
- 4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Structural differences: Substitutes sulfonamide with a carboxamide and adds a thioxo group. The thioxo group may improve redox activity, relevant in antiparasitic agents .
Research Implications and Limitations
The absence of direct pharmacological data for the target compound in the evidence necessitates extrapolation from structural analogs. Key research priorities include:
- Synthetic optimization : Modifying the oxoethyl bridge to improve metabolic stability.
- Target profiling : Screening against kinase or protease libraries to identify lead applications.
- Comparative ADMET studies : Assessing bioavailability and toxicity relative to simpler sulfonamides (e.g., acetazolamide) .
Preparation Methods
Sulfonylation of Pyridine Derivatives
The pyridine-3-sulfonamide moiety is typically synthesized via the reaction of pyridine-3-sulfonyl chloride with primary or secondary amines. In the case of the target compound, selective mono-alkylation is challenging due to the presence of two amine groups in the final structure. A protected intermediate approach is often employed to prevent over-reaction. For example, pyridine-3-sulfonyl chloride reacts with N-[(4-chlorophenyl)methyl]amine in the presence of triethylamine (TEA) as a base, yielding the monosubstituted sulfonamide N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide . This step typically proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions, with yields ranging from 65–80%.
Protection-Deprotection Approaches
To introduce the second substituent, temporary protection of the sulfonamide nitrogen is necessary. tert-Butoxycarbonyl (Boc) groups are commonly used due to their stability under basic conditions. For instance, Boc protection of the intermediate N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide allows subsequent alkylation at the free amine site without interference. Deprotection with trifluoroacetic acid (TFA) restores the reactive amine for further functionalization.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency:
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize intermediates.
-
Halogenated solvents (e.g., DCM) are preferred for sulfonylation due to their low nucleophilicity.
Bases such as TEA and K₂CO₃ are critical for deprotonating amines and absorbing HCl generated during sulfonylation. Excess base (>2 equiv.) is often required to drive reactions to completion.
Temperature and Reaction Time
-
Sulfonylation : Conducted at 0–5°C to minimize hydrolysis of sulfonyl chloride.
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Alkylation : Requires elevated temperatures (80–90°C) to overcome kinetic barriers.
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Coupling reactions : Proceed efficiently at room temperature but may require extended durations (24–48 hours).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and gradients of ethyl acetate/petroleum ether (30:70 to 50:50). For crystalline intermediates, recrystallization from ethanol or ethyl acetate yields high-purity material.
Spectroscopic Analysis
-
¹H NMR : Characteristic signals include the sulfonamide NH (δ 10.2–10.8 ppm) and aromatic protons from the pyridine (δ 8.1–8.9 ppm) and tetrahydroquinoline (δ 6.8–7.3 ppm) moieties.
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IR Spectroscopy : Key absorptions at 1340–1360 cm⁻¹ (S=O asymmetric stretch) and 1160–1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
-
Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are consistent with theoretical values (±0.3%).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4 | 50–60 | 95–98 | Simplified workup | Moderate yields, side product formation |
| Acyl Chloride Coupling | 5 | 70–75 | 97–99 | Higher yields, scalable | Requires stringent temperature control |
| Boc-Protected Route | 6 | 60–65 | 98–99 | Selective functionalization | Additional protection/deprotection steps |
Mechanistic Insights
Sulfonamide Bond Formation
The reaction of pyridine-3-sulfonyl chloride with amines proceeds via a two-step mechanism:
-
Nucleophilic attack by the amine on the electrophilic sulfur atom.
-
Elimination of HCl , facilitated by a base, to form the sulfonamide bond.
Alkylation Dynamics
The 2-oxoethyl group is introduced through an SN2 mechanism , where the amine acts as a nucleophile, displacing the halide from the bromoethyl ketone. Steric hindrance from the tetrahydroquinoline ring slightly reduces reaction rates, necessitating prolonged heating.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
-
Solvent recovery systems for DMF and DCM are essential to minimize waste.
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Aqueous workup streams require neutralization to prevent HCl emissions.
Q & A
Q. Table 1: Common Reaction Conditions
| Step | Key Parameters | References |
|---|---|---|
| Sulfonamide coupling | DMSO, 80°C, 12–24 h, triethylamine | [1, 2] |
| Cyclization | Pd(OAc)₂, formic acid, 100°C, 6 h | [8] |
| Purification | Column chromatography (silica gel) | [20] |
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in the quinoline core) .
Q. Table 2: Key Characterization Data
| Technique | Critical Observations | References |
|---|---|---|
| ¹H NMR | Pyridine C-H (δ 8.1–8.3 ppm) | [24] |
| X-ray Diffraction | Bond angles (C-S-N: ~105°) | [9] |
| HRMS | m/z 487.12 (calculated for C₂₁H₂₀ClN₃O₃S) | [20] |
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions during sulfonamide coupling .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications : Replace the tetrahydroquinoline moiety with other N-heterocycles (e.g., piperidine) to assess bioactivity shifts .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring to study electronic effects on target binding .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding sites .
Q. Table 3: Example SAR Modifications
| Modification | Observed Impact | References |
|---|---|---|
| Quinoline → Piperidine | Reduced cytotoxicity | [6] |
| -Cl → -CF₃ | Enhanced target affinity | [2] |
Advanced: What computational methods predict target interactions for this sulfonamide?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinases or GPCRs, focusing on sulfonamide’s H-bond interactions .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations .
- QSAR Modeling : Develop regression models correlating logP values with bioactivity (e.g., IC₅₀) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Purity Validation : Re-analyze compounds via HPLC (>95% purity) to exclude impurities as confounding factors .
- Assay Standardization : Use uniform protocols (e.g., ATPase assays for kinase inhibition) across studies .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What crystallization strategies improve X-ray diffraction quality?
Answer:
- Solvent Pairing : Use slow evaporation with dichloromethane/methanol (1:1) to grow single crystals .
- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts .
- Additive Screening : Introduce trace ethyl acetate to enhance crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
